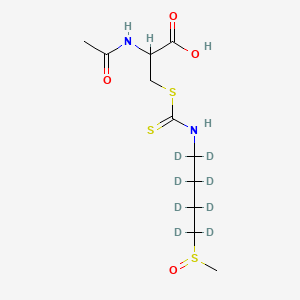

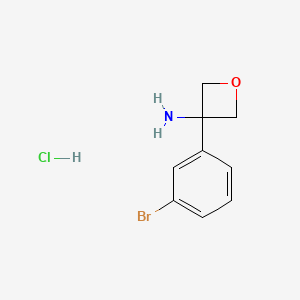

![molecular formula C7H5N3O B594952 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde CAS No. 1260665-51-7](/img/structure/B594952.png)

1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

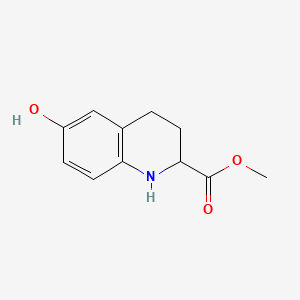

1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds . These compounds can present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[4,3-b]pyridines have been described .

Synthesis Analysis

The synthesis of 1H-Pyrazolo[4,3-b]pyridine derivatives has been reported in various studies . The synthetic methods are systematized according to the method to assemble the pyrazolopyridine system . The synthesis often starts from both a preformed pyrazole or pyridine .Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde is characterized by the fusion of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[4,3-b]pyridines and 2H-pyrazolo[4,3-b]pyridines .Chemical Reactions Analysis

The chemical reactions involving 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde are diverse. For instance, in one study, 38 pyrazolo[4,3-b]pyridine derivatives were synthesized based on scaffold hopping and computer-aided drug design .科学的研究の応用

Medicinal Chemistry: Drug Design and Discovery

1H-Pyrazolo[4,3-b]pyridine derivatives have been extensively studied for their potential therapeutic properties. They are structurally similar to purine bases like adenine and guanine, which makes them interesting scaffolds for drug design . These compounds have been explored for their biological activities, including antitumor, anti-inflammatory, and antiviral effects. Their ability to interact with various biological targets can be attributed to the diverse substituents that can be introduced at different positions on the heterocyclic ring system.

Organic Synthesis: Building Blocks for Complex Molecules

In organic synthesis, 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde serves as a building block for the construction of complex molecules . Its aldehyde group is reactive and can undergo various chemical transformations, enabling the synthesis of a wide range of derivatives. These derivatives can then be utilized to create more complex structures, which are often required in the development of new pharmaceuticals and materials.

Biochemistry: Enzyme Inhibition Studies

The structural analogy of 1H-Pyrazolo[4,3-b]pyridine derivatives to nucleotides makes them suitable candidates for enzyme inhibition studies . They can act as inhibitors for enzymes that interact with purine-based substrates or cofactors. This application is crucial in understanding disease mechanisms and developing targeted therapies.

Pharmacology: Pharmacokinetics and Dynamics

In pharmacology, the study of 1H-Pyrazolo[4,3-b]pyridine derivatives helps in understanding their pharmacokinetic and pharmacodynamic profiles . Research in this field focuses on absorption, distribution, metabolism, and excretion (ADME) properties, as well as the compound’s interactions with biological targets, which are essential for drug development.

Materials Science: Electronic and Photonic Materials

The electronic properties of 1H-Pyrazolo[4,3-b]pyridine derivatives make them candidates for use in electronic and photonic materials . Their potential applications include organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices where organic semiconductors are employed.

Environmental Science: Sensors and Detectors

1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde derivatives can be functionalized to act as sensors or detectors for environmental pollutants . Their ability to form complexes with various ions and molecules can be harnessed to detect the presence of harmful substances in the environment, contributing to environmental monitoring and safety.

特性

IUPAC Name |

1H-pyrazolo[4,3-b]pyridine-7-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-4-5-1-2-8-6-3-9-10-7(5)6/h1-4H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJECHCNAUQPZMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=NNC2=C1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743399 |

Source

|

| Record name | 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde | |

CAS RN |

1260665-51-7 |

Source

|

| Record name | 1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

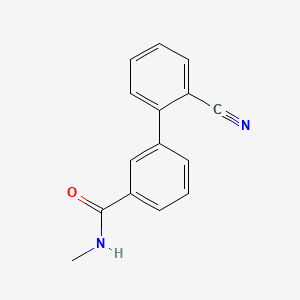

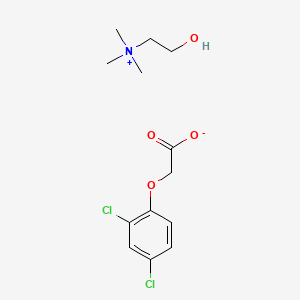

![Methyl 2-[5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazol-2-yl]acetate](/img/structure/B594870.png)

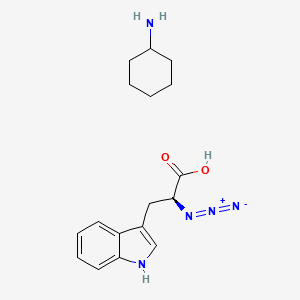

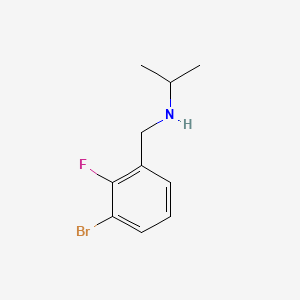

![1,2,6,9-Tetraazaspiro[4.4]nonane](/img/structure/B594874.png)

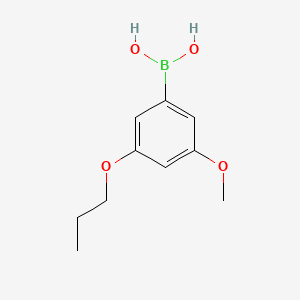

![5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride](/img/structure/B594889.png)